molecular formula C27H27N3O B12125254 7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline

7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12125254
M. Wt: 409.5 g/mol
InChI Key: QQVDEHVXDBLBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family This compound is characterized by its unique structure, which includes an indole fused with a quinoxaline ring system The presence of a benzyl group substituted with a 3-methylbutoxy moiety further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and quinoxaline precursors, followed by their fusion to form the indoloquinoxaline core. The benzyl group with the 3-methylbutoxy substituent is then introduced through a series of substitution reactions.

For example, the synthesis might begin with the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound These intermediates are then coupled under specific conditions to form the indoloquinoxaline core

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials .

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group allows for nucleophilic substitution reactions, where the 3-methylbutoxy group can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced indoloquinoxaline derivatives.

Scientific Research Applications

7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting DNA replication and transcription . The compound may also inhibit specific enzymes or receptors involved in disease pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline is unique due to the presence of the benzyl group with a 3-methylbutoxy substituent, which may confer distinct chemical and biological properties compared to other indoloquinoxaline derivatives. This structural uniqueness can lead to different reactivity and interaction profiles with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

7-methyl-6-[[2-(3-methylbutoxy)phenyl]methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C27H27N3O/c1-18(2)15-16-31-24-14-7-4-10-20(24)17-30-26-19(3)9-8-11-21(26)25-27(30)29-23-13-6-5-12-22(23)28-25/h4-14,18H,15-17H2,1-3H3

InChI Key

QQVDEHVXDBLBNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC=CC=C5OCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.